1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one
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Description
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H32N2O5 and its molecular weight is 440.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to the one mentioned have been synthesized and evaluated for their biological activities, including anti-inflammatory, antidepressant, and antibacterial properties. For instance, a series of 4,5-disubstituted 3-hydroxy-1-(2-diethylaminoethyl)-3-pyrrolin-2-ones demonstrated varied pharmacological activities upon synthesis through reactions of methyl esters of acylpyruvic acid with aromatic aldehydes and 2-(diethylamino)ethylamine (Gein et al., 2006). This highlights the compound's relevance in drug discovery and the development of new therapeutics.
Antimicrobial Activity
The antimicrobial activity of related compounds, especially against bacteria, has been a significant focus. For example, previously unreported 2-alkyl-1-(2-diethylamino(morpholino)methyl-carbonylethoxy)pyrroles were synthesized and shown to possess varying degrees of antimicrobial efficacy, influenced by the nature of substituents in the compound's structure (Гаджилы et al., 2010). This research area is crucial for addressing antibiotic resistance and finding new antimicrobial agents.
Catalytic and Synthetic Applications
The compound and its analogs find applications in catalytic processes and synthetic organic chemistry. For instance, a chiral Cr(III)(salen)Cl complex facilitated the enantioselective intramolecular addition of tertiary enamides to ketones, yielding enantioenriched 1H-pyrrol-2(3H)-one derivatives with a hydroxylated quaternary carbon atom (Yang et al., 2009). Such methodologies are invaluable for constructing complex, chiral molecules with potential pharmaceutical applications.
Histone Deacetylase Inhibition
Research into the modification of similar compounds has explored their utility as histone deacetylase inhibitors, a class of compounds with therapeutic potential in cancer treatment. Adjustments in the pyrrole ring and other structural elements have been investigated to enhance their inhibitory activity, demonstrating the versatility and potential of these compounds in medicinal chemistry (Mai et al., 2004).
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-5-16-31-19-11-9-18(10-12-19)22-21(23(28)20-13-8-17(4)32-20)24(29)25(30)27(22)15-14-26(6-2)7-3/h8-13,22,29H,5-7,14-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSWDZMMSAHJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(CC)CC)O)C(=O)C3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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